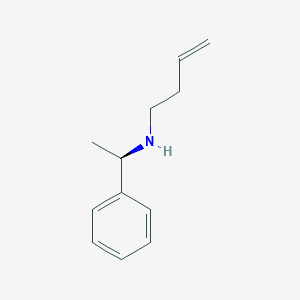

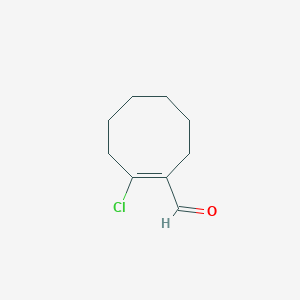

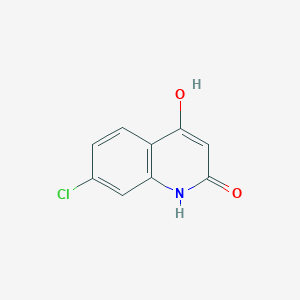

(R)-N-(1-苯乙基)丁-3-烯-1-胺

描述

(R)-N-(1-Phenylethyl)but-3-EN-1-amine is a chiral amine compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and other organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The first paper discusses the synthesis of a related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an intermediate in the preparation of an antibiotic . The synthesis involves an asymmetric Michael addition and a stereoselective alkylation. Although the target compound is different, the methods described could potentially be adapted for the synthesis of (R)-N-(1-Phenylethyl)but-3-EN-1-amine by modifying the starting materials and reaction conditions to suit the specific structure of the target molecule.

Molecular Structure Analysis

The second paper provides information on the crystal structures of rhodium(III) complexes with N-substituted α-amine oxime ligands . One of the ligands, 3-[N-(2-phenylethyl)amino]-3-methyl-2-butanone oxime (PhetAO), shares a structural motif with (R)-N-(1-Phenylethyl)but-3-EN-1-amine, specifically the N-(1-phenylethyl)amino group. The characterization of these ligands and their complexes by proton NMR and single-crystal X-ray diffraction offers valuable data that could be used to infer the molecular structure and conformation of (R)-N-(1-Phenylethyl)but-3-EN-1-amine.

Chemical Reactions Analysis

The synthesis routes described in the first paper involve key steps that could be relevant for the chemical reactions of (R)-N-(1-Phenylethyl)but-3-EN-1-amine . The asymmetric Michael addition and stereoselective alkylation are types of reactions that could be employed in the functionalization of the compound or in the formation of its derivatives. The reactivity of the compound could be further explored by examining similar reactions in the literature and applying this knowledge to predict possible reactions involving (R)-N-(1-Phenylethyl)but-3-EN-1-amine.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of (R)-N-(1-Phenylethyl)but-3-EN-1-amine, the methods used for characterizing the related compounds, such as NMR spectroscopy and X-ray diffraction, are standard techniques that can be applied to determine its properties . These techniques can provide information on the compound's purity, stereochemistry, and molecular geometry, which are essential for understanding its behavior in chemical reactions and potential applications.

科学研究应用

有机金属化学中的合成和反应性

- 研究背景:一项研究重点是合成和反应光学活性内消旋五元邻-环钯化亚胺与一氧化碳。该过程涉及 (R)-1-苯乙基-亚苄基-胺,它与您感兴趣的化合物有关,展示了在有机金属化学和催化中的应用 (Albert 等人,2007)。

配位化学和晶体结构

- 研究重点:探索了该化合物与高氯酸锌(II)的配位。该研究阐明了所得配合物的晶体结构,提供了对配位化学和分子几何的见解 (Nguyen 和 Jeong,2010)。

氨基酸的不对称合成

- 在生物化学中的应用:开发了一种使用微波辐射进行苯乙酮和 α-苯乙胺缩合反应的方案。该方法对于生物相关 α-取代-β-氨基酸的不对称合成很重要,展示了该化合物在生物化学和有机合成中的作用 (Guzmán-Mejía 等人,2007)。

核磁共振分析中的手性识别

- 分析化学应用:该化合物被用作手性识别试剂,通过核磁共振测定手性胺的对映体纯度。这突出了其在分析化学中的应用,特别是在立体化学分析中 (Ju 等人,2000)。

催化和配体合成

- 催化研究:研究了涉及该化合物的亚磷酰胺配体的合成,表明其在有机化学中的催化过程和配体合成中的相关性 (Smith 等人,2008)。

属性

IUPAC Name |

N-[(1R)-1-phenylethyl]but-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDWPXPKVWDGU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)

![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)